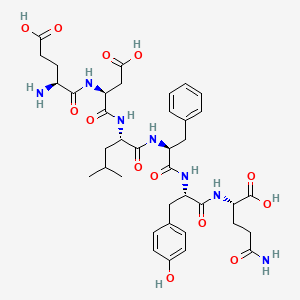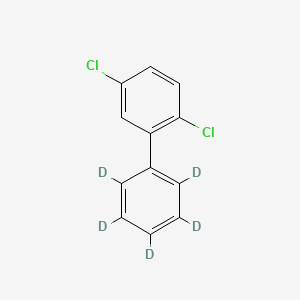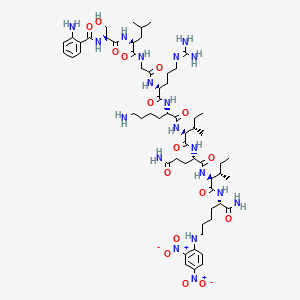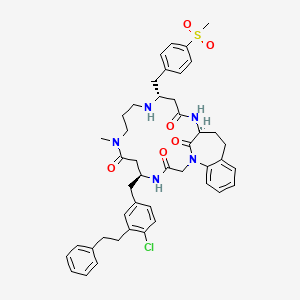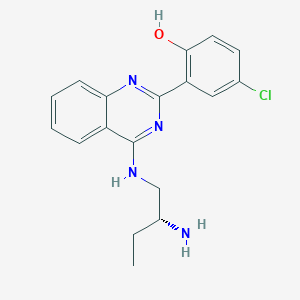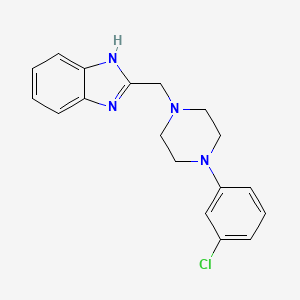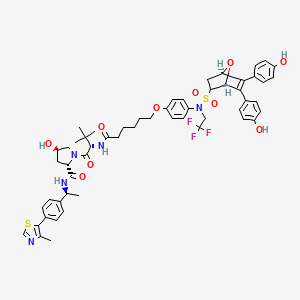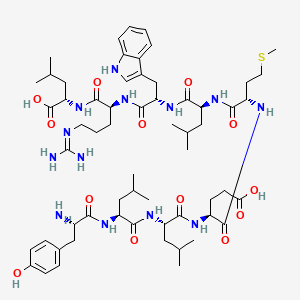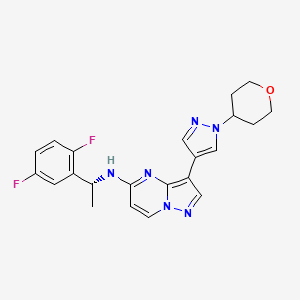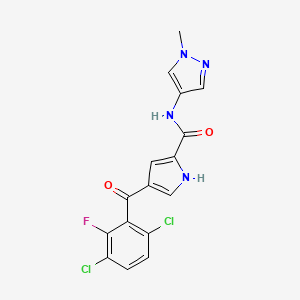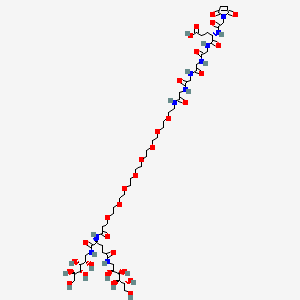
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable antibody-drug conjugate (ADC) linker. This compound is used in the development of targeted cancer therapies, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells . The compound’s structure includes a malonate group, a polyethylene glycol (PEG) spacer, and a bis(deoxyglucitol) moiety, which collectively contribute to its functionality as a linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, starting with the preparation of the individual components, such as the malonate group, PEG spacer, and bis(deoxyglucitol) moiety. These components are then linked together through a series of chemical reactions, including amide bond formation and esterification .
Industrial Production Methods
Industrial production of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications .
化学反応の分析
Types of Reactions
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to modify its functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of treatments.
Industry: Employed in the production of advanced materials and pharmaceuticals
作用機序
The mechanism of action of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves its role as a cleavable linker in ADCs. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. The cleavage can be triggered by specific enzymes or environmental conditions within the tumor microenvironment .
類似化合物との比較
Similar Compounds
EGGGG-PEG8-amide-bis(deoxyglucitol): Another cleavable ADC linker with a similar structure and function.
Disulfide Cleavable Linkers: Linkers that are cleaved by reducing agents within the cell.
Acid Cleavable Linkers: Linkers that are cleaved in acidic environments, such as the tumor microenvironment
Uniqueness
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific combination of functional groups, which provide optimal stability and cleavability for targeted drug delivery. Its PEG spacer enhances solubility and reduces immunogenicity, making it a valuable tool in ADC development .
特性
分子式 |
C55H94N10O31 |
|---|---|
分子量 |
1391.4 g/mol |
IUPAC名 |
(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1 |
InChIキー |
VSCPNQGDWPYXJQ-QPEMRJNGSA-N |
異性体SMILES |
C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)

